molecular formula C13H19NO2 B1465982 (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid CAS No. 264273-05-4

(2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid

Cat. No. B1465982
CAS RN: 264273-05-4
M. Wt: 221.29 g/mol
InChI Key: NSNIUXZFNFFAQP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid, also known as CPPA, is an organic compound that is commonly used in the synthesis of various pharmaceuticals and other compounds. CPPA has been studied extensively and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

(2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid has been used in a variety of scientific research applications, including as a reagent in the synthesis of pharmaceuticals, as a ligand in the study of protein-protein interactions, and as a substrate for enzyme studies. In addition, (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid has been used in the synthesis of a variety of compounds, including amino acids, peptides, and other small molecules.

Mechanism Of Action

The mechanism of action of (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid is not fully understood. However, it is believed that (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid binds to certain proteins and enzymes, which then triggers a biochemical or physiological response.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid depend on the application. For example, when used as a ligand in the study of protein-protein interactions, (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid can affect the activity of certain proteins. Similarly, when used as a substrate for enzyme studies, (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid can affect the activity of certain enzymes.

Advantages And Limitations For Lab Experiments

(2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid has a number of advantages and limitations for lab experiments. The main advantage is that it is relatively easy to synthesize and can be used in a variety of scientific research applications. Furthermore, (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid is relatively stable and has a low toxicity. On the other hand, (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid can be difficult to obtain in large quantities and can be expensive.

Future Directions

There are a number of potential future directions for (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid research. For example, (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid could be used to study the structure and function of proteins and enzymes, as well as to develop new pharmaceuticals. Additionally, (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid could be used to synthesize a variety of compounds, such as amino acids and peptides. Finally, (2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid could be used to study the effects of various drugs on biochemical and physiological processes.

properties

IUPAC Name

(2S)-3-cyclohexyl-2-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNIUXZFNFFAQP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-3-Cyclohexyl-2-(pyrrol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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